molecular formula C15H18ClNO3S2 B3001097 1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide CAS No. 2097917-96-7

1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide

Cat. No.: B3001097
CAS No.: 2097917-96-7
M. Wt: 359.88
InChI Key: LKLYRHBOPGGQNZ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide core substituted with a 2-chlorophenyl group and a branched hydroxypropyl chain modified with a thiophen-3-ylmethyl moiety. The sulfonamide group is known for its bioactivity in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), while the thiophene and chlorophenyl groups may enhance lipophilicity and target binding.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c1-15(18,8-12-6-7-21-9-12)11-17-22(19,20)10-13-4-2-3-5-14(13)16/h2-7,9,17-18H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLYRHBOPGGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

A. Methanesulfonamide Derivatives

Celecoxib (Celebrex®) : A cyclooxygenase-2 (COX-2) inhibitor containing a sulfonamide group linked to a pyrazole and trifluoromethylphenyl group. Unlike the target compound, celecoxib lacks a thiophene moiety but shares sulfonamide-mediated enzyme inhibition .

Topiramate: An anticonvulsant with a sulfamate ester group.

B. Thiophene-Containing Compounds

Tienilic Acid : A uricosuric diuretic featuring a thiophene ring and sulfonamide group. Its structural similarity underscores the importance of thiophene in modulating renal transporter affinity .

Thiophene-based Agrochemicals : Compounds like epoxiconazole (see ) incorporate aromatic heterocycles but belong to the triazole class, targeting fungal cytochrome P450 enzymes rather than sulfonamide-associated pathways .

C. Chlorophenyl Derivatives

Chlorpropham : A carbamate herbicide with a chlorophenyl group. While mechanistically distinct (inhibiting cell division), it demonstrates the chlorophenyl group’s role in enhancing agrochemical stability .

Physicochemical and Bioactivity Comparisons
Property/Compound 1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide Celecoxib Epoxiconazole (from ) Tienilic Acid
Molecular Weight (g/mol) ~384.9 (calculated) 381.4 329.8 288.3
Key Functional Groups Methanesulfonamide, thiophene, chlorophenyl, hydroxypropyl Sulfonamide, pyrazole, CF3-phenyl Triazole, chlorophenyl, fluorophenyl Sulfonamide, thiophene
logP (Predicted) ~3.2 (moderate lipophilicity) 3.5 3.8 2.1
Biological Target Hypothetical: Enzymes sensitive to sulfonamides (e.g., carbonic anhydrase) COX-2 Lanosterol 14α-demethylase Uric acid transporter
Application Undefined (research compound) Anti-inflammatory Fungicide Diuretic
Metabolic and Stability Considerations
  • Hydroxypropyl Group : The 2-hydroxypropyl chain in the target compound may improve solubility compared to purely aromatic sulfonamides like celecoxib. However, steric hindrance from the thiophen-3-ylmethyl group could reduce metabolic clearance rates.
  • Thiophene Stability: Thiophene rings are prone to oxidative metabolism, as seen in tienilic acid, which forms reactive metabolites linked to hepatotoxicity.
  • Chlorophenyl Group : The electron-withdrawing chlorine substituent likely enhances stability against hydrolysis, a feature shared with epoxiconazole and chlorpropham .

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